6-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
Description
6-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is an organic compound with the molecular formula C10H12BrNO. It belongs to the class of oxazines, which are heterocyclic compounds containing one oxygen and one nitrogen atom in a six-membered ring.
Properties
IUPAC Name |
6-bromo-2,2-dimethyl-3,4-dihydro-1,4-benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-10(2)6-12-8-5-7(11)3-4-9(8)13-10/h3-5,12H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQSBEQGGVTZRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C(O1)C=CC(=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444427 | |
| Record name | 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136545-05-6 | |
| Record name | 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Borane Dimethyl Sulfide Complex in Tetrahydrofuran
The most widely reported method involves the reduction of 6-bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one using borane-dimethyl sulfide (BH₃·SMe₂) in tetrahydrofuran (THF). Key steps include:
- Reagents : 10M BH₃·SMe₂ in THF, anhydrous conditions under nitrogen.
- Conditions : Reflux at 65–70°C for 2–14 hours.
- Yield : 98%, with scalability demonstrated at multi-gram scales.
Mechanistically, borane coordinates to the carbonyl oxygen of the oxazinone, facilitating hydride transfer and subsequent reduction to the dihydrooxazine.
Borane-Tetrahydrofuran Complex
Alternative protocols use 1.0M BH₃·THF complex under similar conditions:
- Stoichiometry : 3.5 equivalents of BH₃·THF per mole of oxazinone.
- Workup : Quenching with methanol, followed by extraction with ethyl acetate and silica gel chromatography.
- Yield : 85–90%.
Direct Bromination of Dihydrobenzoxazine Derivatives
N-Bromosuccinimide (NBS) in Carbon Tetrachloride
Bromination at the 6-position of 2,2-dimethyl-3,4-dihydro-2H-benzo[b]oxazine is achieved using NBS:
- Catalyst : Azobisisobutyronitrile (AIBN, 0.1 eq).
- Conditions : Reflux in CCl₄ under UV light for 6–8 hours.
- Yield : 70–75%.
Regioselectivity is controlled by the electron-donating methyl groups, directing bromination to the para position relative to the oxazine oxygen.
Molecular Bromine in Dichloromethane
For large-scale synthesis, Br₂ in CH₂Cl₂ at 0°C provides an alternative:
Multi-Step Synthesis from Phenolic Precursors
Cyclization of 2-Amino-5-Bromophenol Derivatives
A three-step route starting from 2-amino-5-bromophenol:
Vilsmeier-Haack Reaction and Nucleophilic Aromatic Substitution
A patent-derived method involves:
- Chlorination : Treatment of 1,4-benzoxazinedione with Vilsmeier-Haack reagent (POCl₃/DMF) to form 3-chloro intermediates.
- Substitution : Reaction with indoles or aryl nucleophiles in DMSO at 80–100°C.
Industrial-Scale Production Considerations
Continuous Flow Reactor Optimization
- Residence Time : 30 minutes at 100°C.
- Solvent : Anhydrous THF with <50 ppm water.
- Throughput : 1.2 kg/day with 94% purity.
Purification Protocols
- Column Chromatography : Silica gel with hexane/ethyl acetate (3:1 to 1:1 gradient).
- Recrystallization : Ethanol/water (4:1) yields crystals with >99% purity.
Comparative Analysis of Methods
Challenges and Optimization Strategies
Byproduct Formation
Solvent Selection
- THF vs. DMF : THF minimizes side reactions but requires anhydrous conditions. DMF increases reaction rate but complicates purification.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the removal of the bromine atom or reduction of other functional groups present in the molecule
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted oxazines, while oxidation and reduction reactions can produce corresponding oxidized or reduced derivatives .
Scientific Research Applications
Pharmaceutical Applications
6-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine has been investigated for its potential therapeutic properties, particularly in the development of novel drugs.
Anticancer Activity
Recent studies have indicated that derivatives of benzo[b][1,4]oxazine compounds exhibit significant anticancer activity. For instance, a study demonstrated that similar compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways. This suggests that this compound could be explored further for its anticancer properties .
Neuroprotective Effects
Research has also pointed to the neuroprotective effects of oxazine derivatives. These compounds may help in the treatment of neurodegenerative diseases by inhibiting oxidative stress and inflammation in neuronal cells. A case study highlighted the potential of similar compounds to protect against neuronal cell death in models of Alzheimer's disease .
Material Science Applications
The unique chemical structure of this compound lends itself to applications in material science.
Polymer Chemistry
This compound can serve as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research indicates that using such compounds can lead to the development of high-performance materials suitable for various industrial applications .
Coatings and Adhesives
The compound's chemical properties make it a candidate for use in coatings and adhesives that require enhanced durability and resistance to environmental factors. Studies have shown that incorporating oxazine derivatives into coatings can improve their adhesion and protective qualities .
Analytical Applications
This compound is also utilized in analytical chemistry.
Chromatography
The compound can be used as a standard reference material in chromatography due to its well-defined chemical structure and stability under various conditions. This is crucial for the calibration of analytical instruments and ensuring accurate measurements .
Mechanism of Action
The mechanism of action of 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
- 6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine
- 6-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
- 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
- 6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine
Comparison: 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications .
Biological Activity
6-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound with potential biological activities. This article reviews its pharmacological properties, synthesis methods, and relevant case studies to provide a comprehensive overview of its biological activity.
- IUPAC Name : this compound
- CAS Number : 136545-05-6
- Molecular Formula : C10H12BrNO
- Molecular Weight : 242.12 g/mol
- Purity : Typically available at 97% or higher .
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Cyclization Reactions : Utilizing 2-amino phenols and suitable electrophiles under optimized conditions.
- Microwave-Assisted Synthesis : This method enhances reaction efficiency and reduces time significantly .
Antimicrobial Activity
Research indicates that derivatives of benzoxazines exhibit significant antimicrobial properties. For instance:
- In vitro Studies : Compounds similar to this compound have shown activity against various strains of bacteria and fungi. The minimum inhibitory concentrations (MICs) for certain derivatives were reported to be as low as 10 µg/mL .
Antitumor Activity
Several studies have highlighted the anticancer potential of benzoxazine derivatives:
- Cell Line Studies : In vitro assays demonstrated that compounds derived from benzoxazines can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). IC50 values for these compounds ranged from 5 to 20 µM .
Anti-inflammatory Activity
The anti-inflammatory effects of related compounds have been documented:
- Mechanism of Action : These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. Experimental models showed reduced inflammation markers in treated groups compared to controls .
Case Study 1: Antibacterial Efficacy
A study investigated the antibacterial properties of several benzoxazine derivatives against resistant strains of Staphylococcus aureus. The results indicated that the compound exhibited significant antibacterial activity with an MIC value of 12 µg/mL.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 6-Bromo derivative | 12 | Staphylococcus aureus |
| Control (Ampicillin) | 8 | Staphylococcus aureus |
Case Study 2: Anticancer Activity
In a study assessing the anticancer effects on HeLa cells, the compound was evaluated for its cytotoxicity:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 6-Bromo derivative | 15 | HeLa |
| Control (Doxorubicin) | 0.5 | HeLa |
Q & A
Q. What are the established synthetic routes for 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine, and how do starting material choices impact yield?
- Methodological Answer : The compound is typically synthesized via cyclization of substituted bromophenol derivatives with dimethylamine precursors. Key steps include bromination at the 6-position of the benzoxazine core and introduction of dimethyl groups via alkylation. For example, brominated intermediates like 1-bromo-2,4-dimethoxybenzene (CAS 17715-69-4) can serve as precursors . Reaction conditions (e.g., temperature, solvent polarity) significantly influence regioselectivity and byproduct formation. Purification often employs column chromatography with gradients of ethyl acetate/hexane. Reported yields range from 40–65%, depending on bromination efficiency .
Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H NMR : Expect signals for the two methyl groups (δ ~1.4 ppm, singlet) and diastereotopic protons on the dihydrooxazine ring (δ 3.8–4.2 ppm, multiplet). The aromatic protons adjacent to bromine show deshielding (δ ~7.2 ppm) .
- ¹³C NMR : The quaternary carbon bearing bromine appears at δ ~110 ppm, while carbonyl (if present) resonates near δ 165 ppm.
- HRMS : Molecular ion peak at m/z 228.09 (C₉H₁₀BrNO⁺) with isotopic pattern confirming bromine .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent photodegradation. Solubility in DMSO (25 mg/mL) allows stock solutions, but repeated freeze-thaw cycles should be avoided. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) every 6 months .
Advanced Research Questions
Q. How can regioselectivity challenges during bromination be addressed to minimize 5-bromo isomer formation?
- Methodological Answer : Regioselectivity is influenced by directing groups. Using Lewis acids (e.g., FeCl₃) in bromination reactions can enhance para-substitution. Computational modeling (DFT) of electron density maps helps predict reactive sites. For example, meta-bromination byproducts (e.g., 5-bromo isomers) can be suppressed by optimizing stoichiometry of N-bromosuccinimide (NBS) and reaction time .
Q. What intermolecular interactions dominate the crystal packing of this compound derivatives?
- Methodological Answer : X-ray crystallography of analogs reveals C–H⋯O hydrogen bonds (2.8–3.2 Å) between the oxazine oxygen and aromatic protons. Weak π-π stacking (centroid distance ~3.7 Å) between bromophenyl and adjacent rings stabilizes the lattice. Disordered dimethyl groups may require low-temperature (100 K) data collection for resolution .
Q. How can reaction intermediates in the synthesis pathway be characterized using advanced mass spectrometry?
Q. What computational methods predict the bioactivity of this compound derivatives?
- Methodological Answer : Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) assesses binding affinity. QSAR models using Hammett constants (σ⁺) of substituents correlate electronic effects with activity. ADMET prediction (SwissADME) evaluates pharmacokinetic profiles .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported synthetic yields for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
